molecular formula C16H15N3O2S B2772461 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 681159-21-7

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2772461
CAS No.: 681159-21-7
M. Wt: 313.38
InChI Key: MOXGATZMHIHUCZ-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with various intermediates. One common method includes the reaction of 2-amino benzothiazole with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents like ethanol and catalysts such as copper(II) sulfate pentahydrate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using microwave irradiation to accelerate the reaction process. This eco-friendly approach not only reduces reaction time but also enhances yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone apart is its unique combination of benzothiazole, piperazine, and furan rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone represents a significant area of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The compound features a piperazine ring, a furan moiety, and a benzo[d]thiazole unit. These structural components contribute to its lipophilicity and biological activity, making it a candidate for drug development.

Structural Feature Description
Piperazine Ring A six-membered ring containing two nitrogen atoms, often associated with various pharmacological activities.
Furan Moiety A five-membered aromatic ring containing oxygen, known for its role in anticancer and antimicrobial activities.
Benzo[d]thiazole A fused bicyclic structure that enhances the compound's biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising anti-mycobacterial properties. The compound's structural features are believed to enhance its interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria .

2. Anticancer Activity

The compound has shown potential in anticancer applications. Studies have demonstrated that similar compounds with benzo[d]thiazole frameworks exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 25.72 µM for a related compound against MCF cell lines, indicating substantial anti-tumor activity .

3. Acetylcholinesterase Inhibition

Recent investigations into the inhibitory effects on acetylcholinesterase (AChE) suggest that compounds similar to this compound may be effective in treating neurodegenerative diseases such as Alzheimer's. One derivative exhibited an IC50 value of 2.7 µM, highlighting its potential as an AChE inhibitor .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes: The compound may inhibit key enzymes involved in disease processes, such as AChE in neurodegeneration.
  • Cell Cycle Arrest: Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
  • Antimicrobial Mechanisms: The presence of the thiazole moiety may enhance the compound's ability to penetrate microbial membranes and disrupt cellular processes.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzo[d]thiazole demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. The compounds were evaluated using standard broth microdilution methods, revealing minimum inhibitory concentrations (MICs) that support their potential as therapeutic agents .

Study 2: Anticancer Potential

In vitro studies on cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis indicated increased levels of pro-apoptotic markers, suggesting a mechanism involving mitochondrial dysfunction .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(13-5-3-11-21-13)18-7-9-19(10-8-18)16-17-12-4-1-2-6-14(12)22-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXGATZMHIHUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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